Butyryl Coenzyme A lithium salt
Overview
Description
Butyryl Coenzyme A lithium salt, also known as Butyryl-CoA lithium salt hydrate, is a compound with the empirical formula C25H42N7O17P3S · xLi+ · yH2O . It has a molecular weight of 837.62 (free acid basis) . It is involved in both lipid and butanoate metabolism . It may be used as a substrate of various lipases and as an alternate substrate for 4-hydroxybutyrate CoA-transferase .
Molecular Structure Analysis
The molecular structure of Butyryl Coenzyme A lithium salt can be represented by the SMILES string [Li+]. [Li+]. [Li+]. [Li+].CCCC (=O)Nc1ncnc2n (cnc12) [C@@H]3O [C@H] (COP ( [O-]) (=O)OP ( [O-]) (=O)OCC © ©C (O)C (=O)NCCC (=O)NCCS) [C@@H] (OP ( [O-]) ( [O-])=O) [C@H]3O .Physical And Chemical Properties Analysis
Butyryl Coenzyme A lithium salt is a powder form substance . It should be stored at a temperature of -20°C . The molecular weight of the free acid basis is 837.62 .Scientific Research Applications
Lithium salts, including Butyryl Coenzyme A lithium salt, when dissolved in ionic liquids, offer promising alternatives to traditional electrolytes in lithium-ion batteries. This combination has been found to enhance the diffusivity and mobility of Li+ ions, contributing to improved battery performance (Castiglione et al., 2011).
Lithium salt-based molten salts, including those utilizing lithium as a useful ion in solid polymer electrolytes, have been developed. These salts show reduced melting points and, in some cases, are molten at room temperature, thus enhancing their applicability in various industrial processes (McFarlane et al., 2000).
The addition of Butyryl Coenzyme A lithium salt to ionic liquid electrolytes has been shown to improve the cycling efficiency and stability of lithium-ion batteries at room temperature, indicating its significance in enhancing the performance of energy storage devices (Appetecchi et al., 2009).
Lithium salts in ionic liquid electrolytes have been used to achieve homogeneous lithium electrodeposition, indicating potential applications in developing safer and more efficient lithium metal batteries (Grande et al., 2015).
Research on the solubility, ionic conductivity, and viscosity of lithium salts, including Butyryl Coenzyme A lithium salt, in room temperature ionic liquids has provided insights into the development of high-efficiency electrolytes for lithium batteries (Rosol et al., 2009).
The use of lithium salts in combination with ionic liquid electrolytes has been explored for creating safer and greener lithium-ion batteries. These electrolytes exhibit stable specific capacities and high cycle efficiencies, demonstrating their potential in sustainable energy technologies (Kim et al., 2011).
Safety And Hazards
properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSPMGDEUHRDN-WSRMJXCZSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Li3N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl Coenzyme A lithium salt | |
CAS RN |
102282-28-0 | |
Record name | Butyryl coenzyme A lithium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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